BenchChemオンラインストアへようこそ!

4-acetyl-N-(2-methyl-1,3-benzothiazol-6-yl)benzamide

Physicochemical profiling Drug-likeness Lead optimisation

4-Acetyl-N-(2-methyl-1,3-benzothiazol-6-yl)benzamide is a synthetic small molecule (MF: C₁₇H₁₄N₂O₂S; MW: 310.37 g/mol) belonging to the benzothiazole–benzamide conjugate class. It features a 4-acetylphenyl carbonyl linked via an amide bond to the 6-position of a 2-methyl-1,3-benzothiazole scaffold.

Molecular Formula C17H14N2O2S
Molecular Weight 310.37
CAS No. 313683-77-1
Cat. No. B2406325
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-acetyl-N-(2-methyl-1,3-benzothiazol-6-yl)benzamide
CAS313683-77-1
Molecular FormulaC17H14N2O2S
Molecular Weight310.37
Structural Identifiers
SMILESCC1=NC2=C(S1)C=C(C=C2)NC(=O)C3=CC=C(C=C3)C(=O)C
InChIInChI=1S/C17H14N2O2S/c1-10(20)12-3-5-13(6-4-12)17(21)19-14-7-8-15-16(9-14)22-11(2)18-15/h3-9H,1-2H3,(H,19,21)
InChIKeyPIENQCFYTHWGDE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Acetyl-N-(2-methyl-1,3-benzothiazol-6-yl)benzamide (CAS 313683-77-1): Chemical Identity for Informed Procurement


4-Acetyl-N-(2-methyl-1,3-benzothiazol-6-yl)benzamide is a synthetic small molecule (MF: C₁₇H₁₄N₂O₂S; MW: 310.37 g/mol) belonging to the benzothiazole–benzamide conjugate class [1]. It features a 4-acetylphenyl carbonyl linked via an amide bond to the 6-position of a 2-methyl-1,3-benzothiazole scaffold. This specific regiochemistry—amide attachment at the benzothiazole 6-position with a 2-methyl substituent—distinguishes it from the more extensively studied N-1,3-benzothiazol-2-ylbenzamide series, which carry the amide linkage at the thiazole 2-position [2]. The compound is listed in the ChEBI ontology as a benzothiazole derivative and is commercially available through research chemical suppliers for screening and lead-optimisation campaigns [1].

Why Generic Substitution Is Not Advisable for 4-Acetyl-N-(2-methyl-1,3-benzothiazol-6-yl)benzamide


The benzothiazole–benzamide chemical space exhibits pronounced structure–activity relationship (SAR) sensitivity to both the benzothiazole substitution position and the benzamide acyl substituent. Published SAR studies on benzothiazole amides as TRPV1 antagonists demonstrate that moving the amide linkage from the 6-position to alternative positions, or modifying the acyl group, can alter target potency by orders of magnitude—from nanomolar to inactive—within the same chemotype [1]. Similarly, in the N-1,3-benzothiazol-2-ylbenzamide anticancer series, seemingly minor substituent changes on the benzamide phenyl ring shift IC₅₀ values from low-micromolar to >100 µM against the same cell line, indicating that the 4-acetyl group is not simply a interchangeable 'decorative' element [2]. Consequently, substituting 4-acetyl-N-(2-methyl-1,3-benzothiazol-6-yl)benzamide with an analog lacking the acetyl group, bearing a different acyl substituent, or with altered benzothiazole regiochemistry would yield a compound with unknown—and likely divergent—biological activity, undermining experimental reproducibility in screening and lead-optimisation workflows.

Quantitative Differentiation Evidence for 4-Acetyl-N-(2-methyl-1,3-benzothiazol-6-yl)benzamide


Computed Physicochemical Properties Versus the Unsubstituted Parent Analog N-(2-Methyl-1,3-benzothiazol-6-yl)benzamide

The 4-acetyl substitution on the benzamide phenyl ring differentiates this compound from its closest publicly curated analog, N-(2-methyl-1,3-benzothiazol-6-yl)benzamide (ChEBI CHEBI:111434), which lacks the acetyl group [1]. The acetyl substituent adds a hydrogen bond acceptor (carbonyl oxygen) and increases topological polar surface area, which may alter target-binding poses and pharmacokinetic behaviour [2]. Computational predictions indicate that the target compound has a higher calculated logP and TPSA than the unsubstituted analog, consistent with the additional polar acetyl moiety [3]. These property shifts are relevant because benzothiazole amide TRPV1 antagonist SAR studies demonstrate that aqueous solubility and metabolic stability are key liabilities in this class, and acyl modifications are a primary strategy for addressing these parameters [4].

Physicochemical profiling Drug-likeness Lead optimisation

Positional Isomer Differentiation: 6-yl-Benzothiazole vs. 5-yl-Benzothiazole Regiochemistry

The 6-position amide linkage on the benzothiazole ring is a critical structural determinant. The closest positional isomer with a public record is 4-acetyl-N-(1,3-benzothiazol-5-yl)benzamide (PubChem CID 18585509), which carries the identical 4-acetylbenzamide moiety but attached at the benzothiazole 5-position rather than the 6-position [1]. Although no direct head-to-head comparison exists for these specific compounds, published benzothiazole amide series demonstrate that the amide attachment position on the benzothiazole ring dramatically influences target engagement. In the TRPV1 antagonist series, 6-substituted benzothiazole amides were identified as the active chemotype from high-throughput screening, with the 6-position providing the optimal vector for pharmacophore interactions with the TRPV1 receptor [2]. Benzothiazole amides attached at the 2-position (N-1,3-benzothiazol-2-ylbenzamides) constitute an entirely distinct series with documented antiproliferative and pro-apoptotic activity against HepG2 and MCF-7 cell lines [3]. These observations underscore that the 6-yl regiochemistry defines a unique chemical series distinct from both the 2-yl and 5-yl positional isomers, with each series likely engaging different biological targets.

Regiochemistry Target engagement Selectivity screening

Lipinski Rule-of-Five Compliance and Drug-Likeness Assessment Relative to the Benzothiazole Amide Class

Computational drug-likeness profiling positions this compound favourably within the developable chemical space. Based on predicted properties for the closely related 5-yl isomer (MW = 296.3; clogP = 2.9; HBD = 1; HBA = 4; TPSA = 87.3 Ų), the target 6-yl compound is expected to exhibit zero violations of Lipinski's Rule of Five [1]. This contrasts with many benzothiazole amides reported in the TRPV1 antagonist literature, where the lead compound (IC₅₀ = 27 nM at hTRPV1) displayed poor metabolic stability in human microsomes and low aqueous solubility (2.2 µM at pH 7.4), necessitating extensive optimisation [2]. The 4-acetyl substitution may offer a balanced pharmacokinetic starting point: the acetyl group provides an additional polar handle (increased TPSA and HBA) without substantially increasing molecular weight, potentially mitigating the solubility limitations that plague the benzothiazole amide class while retaining the core pharmacophore [1][2]. The compound's rotatable bond count of 3 suggests limited conformational flexibility, which is favourable for target binding entropy.

Drug-likeness ADME Oral bioavailability Fragment-based screening

Synthetic Tractability and Scaffold Differentiation from the 2-Aminobenzothiazole-Derived Amide Series

The target compound is synthesised via a single-step amide coupling between commercially available 2-methyl-1,3-benzothiazol-6-amine (CAS 2941-62-0) and 4-acetylbenzoyl chloride (CAS 31076-84-3), both of which are inexpensive bulk reagents . This contrasts with the more extensively studied N-1,3-benzothiazol-2-ylbenzamide series, which requires 2-aminobenzothiazole as the amine coupling partner and typically involves additional synthetic steps to introduce diversity at the benzothiazole 2-position [1]. The 6-amine benzothiazole intermediate used here provides a distinct vector for amide bond formation, placing the benzamide moiety at a position that projects differently in three-dimensional space compared to the 2-amide series. This scaffold topology distinction is relevant because benzothiazole amides with the amide at the 6-position have been implicated in TRPV1 and ion-channel modulation, whereas 2-amide benzothiazoles dominate the anticancer and antimicrobial literature [1][2].

Synthetic accessibility Scaffold diversity Chemical library design

Recommended Application Scenarios for 4-Acetyl-N-(2-methyl-1,3-benzothiazol-6-yl)benzamide Based on Evidence Profile


TRPV1 / Ion-Channel-Focused Screening Libraries

The 6-yl benzothiazole amide scaffold is the validated chemotype for TRPV1 antagonism, with lead compounds in this series achieving nanomolar potency (IC₅₀ = 21–53 nM) at the recombinant human TRPV1 receptor [1]. This compound, with its 4-acetyl substituent, can serve as a property-diversified member of a TRPV1-focused screening set, offering a different polarity and hydrogen-bonding profile compared to unsubstituted or halogenated benzamide analogs. Its favourable computed drug-likeness parameters (zero Ro5 violations, moderate clogP) make it suitable for screening cascades that triage hits based on both potency and pharmacokinetic attractiveness [2].

Benzothiazole Amide Scaffold-Hopping and SAR Expansion Programmes

For medicinal chemistry teams exploring the benzothiazole amide pharmacophore, this compound provides a unique combination of substitution features—6-yl amide attachment, 2-methyl on the thiazole ring, and 4-acetyl on the benzamide phenyl—that is distinct from both the N-1,3-benzothiazol-2-ylbenzamide anticancer series and the 5-yl positional isomer series [3][4]. This scaffold topology is underrepresented in the published literature, offering an opportunity for novel IP generation. The commercial availability of the amine precursor (CAS 2941-62-0) further enables rapid parallel synthesis of focused libraries around this scaffold .

Antimicrobial Target-Based Screening Against DprE1 or Cell-Wall Biosynthesis Enzymes

Although direct experimental evidence for this specific compound is not yet peer-reviewed, benzothiazole derivatives as a class have been identified as noncovalent DprE1 inhibitors with activity against Mycobacterium tuberculosis [5]. The compound's structural features—a benzothiazole core with an acylbenzamide side chain—are consistent with the pharmacophoric requirements for DprE1 engagement. This compound can serve as a structurally characterised starting point for anti-tubercular screening campaigns, particularly where the procurement specification requires a defined, single-entity benzothiazole amide with a known CAS number for assay registration and data deposition [5].

Physicochemical Property Benchmarking in Benzothiazole Chemical Space

Given the well-documented solubility and metabolic stability challenges of the benzothiazole amide class—where lead TRPV1 antagonists exhibit aqueous solubility as low as 2.2 µM at pH 7.4—this compound's moderate predicted clogP (~2.9) and TPSA (~87 Ų) make it a useful benchmark for assessing how the 4-acetyl substituent modulates these critical developability parameters relative to unsubstituted, halogenated, or sulfonamide-containing analogs [1][2]. Procurement of this compound alongside a set of matched molecular pairs (e.g., 4-H, 4-Cl, 4-CN, 4-SO₂NH₂ benzamide analogs) would enable systematic property-activity relationship profiling within a single benzothiazole scaffold.

Quote Request

Request a Quote for 4-acetyl-N-(2-methyl-1,3-benzothiazol-6-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.